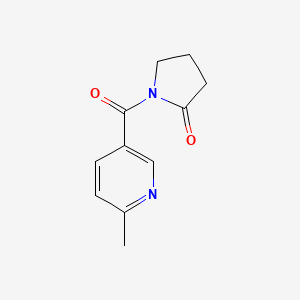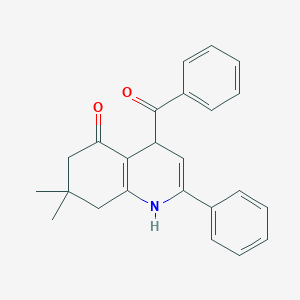
(Phenylthio)(triphenylphosphoranylidene)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is a complex organic compound known for its unique chemical structure and reactivity It is a derivative of triphenylphosphorane, featuring a phenylthio group and a methyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylthio)(triphenylphosphoranylidene)methyl acetate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone in the presence of a base to form the corresponding ylide. This ylide then reacts with a phenylthio-substituted carbonyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and base, are optimized to maximize yield and purity. Common solvents include dichloromethane and tetrahydrofuran, while bases like sodium hydride or potassium tert-butoxide are often used .
化学反応の分析
Types of Reactions
(Phenylthio)(triphenylphosphoranylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding simpler phosphorane derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphorane derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(Phenylthio)(triphenylphosphoranylidene)methyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and catalysts .
作用機序
The mechanism of action of (Phenylthio)(triphenylphosphoranylidene)methyl acetate involves its ability to form stable ylides, which can participate in various chemical reactions. The phenylthio group enhances the stability of the ylide, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
(Methoxycarbonyl)methylene)triphenylphosphorane: Similar structure but with a methoxycarbonyl group instead of phenylthio.
(Carbomethoxymethylene)triphenylphosphorane: Another derivative with a carbomethoxy group.
(Triphenylphosphoranylidene)acetate: Lacks the phenylthio group, making it less reactive in certain conditions .
Uniqueness
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is unique due to the presence of the phenylthio group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where enhanced stability and reactivity are desired .
特性
分子式 |
C27H23O2PS |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
[phenylsulfanyl-(triphenyl-λ5-phosphanylidene)methyl] acetate |
InChI |
InChI=1S/C27H23O2PS/c1-22(28)29-27(31-26-20-12-5-13-21-26)30(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-21H,1H3 |
InChIキー |
LLLDTSCLYCYKQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)


![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)




